molecular formula C17H22N4O B3017861 4-((1H-imidazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide CAS No. 1396886-48-8

4-((1H-imidazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide

Cat. No.: B3017861
CAS No.: 1396886-48-8
M. Wt: 298.39
InChI Key: DAFLBLBLJCANMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1H-imidazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide is a synthetic compound that features an imidazole ring, a piperidine ring, and a benzyl group. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The piperidine ring is a six-membered ring containing one nitrogen atom, commonly found in various pharmaceuticals. The benzyl group is a common substituent in organic chemistry, known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: The piperidine ring can be reduced using hydrogenation techniques.

    Substitution: The benzyl group can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

4-((1H-imidazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Etonitazene: An analgesic with a similar imidazole structure.

    Omeprazole: An antiulcer drug containing an imidazole ring.

Uniqueness

4-((1H-imidazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide is unique due to its combination of an imidazole ring, a piperidine ring, and a benzyl group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzyl-4-(imidazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c22-17(19-12-15-4-2-1-3-5-15)21-9-6-16(7-10-21)13-20-11-8-18-14-20/h1-5,8,11,14,16H,6-7,9-10,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFLBLBLJCANMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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